molecular formula C20H19N7S B2619184 3-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 2380187-17-5

3-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B2619184
CAS No.: 2380187-17-5
M. Wt: 389.48
InChI Key: RVHARDSDPXJIOI-UHFFFAOYSA-N
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Description

3-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often include nitrogen, oxygen, or sulfur. This particular compound features a pyridazine ring fused with a thiophene ring and a piperazine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves multiple steps, starting with the preparation of the core pyridazine structure. The synthetic route typically includes:

    Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with piperazine.

    Incorporation of the 2-Methylpyrido[3,4-d]pyrimidin-4-yl Group: This step involves the use of a suitable pyrimidine derivative, which can be coupled to the piperazine ring through a condensation reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or thiophene rings are replaced by other substituents.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

3-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

3-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine can be compared with other similar compounds, such as:

    2-Methylpyrido[3,4-d]pyrimidin-4-amine: This compound shares the pyrimidine core but lacks the piperazine and thiophene rings, resulting in different chemical and biological properties.

    4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: This compound has a similar pyrimidine structure but includes a pyrazole ring, leading to different applications and mechanisms of action.

    N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound features a spirocyclic structure, which imparts unique properties compared to the linear structure of this compound.

Properties

IUPAC Name

2-methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7S/c1-14-22-17-13-21-7-6-15(17)20(23-14)27-10-8-26(9-11-27)19-5-4-16(24-25-19)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHARDSDPXJIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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